4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine
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Overview
Description
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexylphenyl group attached to a propyl chain, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the cyclohexylphenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Modified cyclohexylphenyl derivatives.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cyclohexylphenyl)-3-butyn-1-ol
- 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
- 1-(4-Cyclohexylphenyl)adamantane
Uniqueness
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of a cyclohexylphenyl group with a dimethylmorpholine ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
CAS No. |
77364-75-1 |
---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-[3-(4-cyclohexylphenyl)propyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C21H33NO/c1-17-15-22(16-18(2)23-17)14-6-7-19-10-12-21(13-11-19)20-8-4-3-5-9-20/h10-13,17-18,20H,3-9,14-16H2,1-2H3 |
InChI Key |
FIGREXZSNRHMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCCC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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